molecular formula C12H11ClN2O B8480375 2-Chloro-5-(2-methoxyphenyl)pyridin-4-amine

2-Chloro-5-(2-methoxyphenyl)pyridin-4-amine

Cat. No. B8480375
M. Wt: 234.68 g/mol
InChI Key: SVJPWVRHJLQDTL-UHFFFAOYSA-N
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Patent
US09359549B2

Procedure details

Potassiumphosphate (18.28 g, 79 mmol), triphenyl phosphine (1.04 g, 3.97 mmol), 2-chloro-5-iodo-4-aminopyridine (10.1 g, 39. mmol), 2-methoxybenzeneboronic acid (8.44 g, 55.57 mmol) and palladium acetate (0.45 g, 1.98 mmol) were sequentially added to degassed acetonitrile (300 mL) and water (100 mL) under nitrogen. The reaction mixture was heated at 75° C. for overnight, then cooled to room temperature. The organic layer was separated and aqueous layer and was extracted with ethyl acetate. The combined organic layers were dried over sodium sulfate, concentrated and performed column chromatography using hexanes and ethyl acetate as eluent. 7.5 g of title compound was isolated.
Name
Potassiumphosphate
Quantity
18.28 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
8.44 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=O.[K+].[K+].[K+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Cl:28][C:29]1[CH:34]=[C:33]([NH2:35])[C:32](I)=[CH:31][N:30]=1.[CH3:37][O:38][C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][C:40]=1B(O)O>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:28][C:29]1[CH:34]=[C:33]([NH2:35])[C:32]([C:40]2[CH:41]=[CH:42][CH:43]=[CH:44][C:39]=2[O:38][CH3:37])=[CH:31][N:30]=1 |f:0.1.2.3,7.8.9|

Inputs

Step One
Name
Potassiumphosphate
Quantity
18.28 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
1.04 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
10.1 g
Type
reactant
Smiles
ClC1=NC=C(C(=C1)N)I
Name
Quantity
8.44 g
Type
reactant
Smiles
COC1=C(C=CC=C1)B(O)O
Name
Quantity
0.45 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to degassed acetonitrile (300 mL) and water (100 mL) under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
aqueous layer and was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=C1)N)C1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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